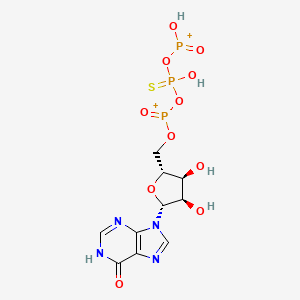
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Extensively π-conjugated materials like this one have garnered interest due to their excellent semiconducting properties. These materials play a crucial role in organic electronics and promise cost-effective solutions for future electronic challenges.
- Carbazole-based materials, including this compound, exhibit excellent redox and luminescent properties, making them attractive for various applications.
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline: is a hybrid compound that combines features of both carbazole and 1,3,5-triazine.
Vorbereitungsmethoden
- The synthesis of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline involves addition-elimination between carbazole and 2,4,6-trichlorotriazine in the presence of a base.
- The compound shows intense blue fluorescence both in solution and the solid state when irradiated with UV radiation .
- Industrial production methods may vary, but laboratory-scale synthesis typically follows this route.
Analyse Chemischer Reaktionen
- This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
Reduction: Use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Employ nucleophilic substitution conditions.
- Major products formed from these reactions include derivatives of the tetrahydroquinoline core.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for designing new π-conjugated materials.
Biology: Its fluorescent properties make it useful as a probe in biological studies.
Medicine: Although not directly used as a drug, it may contribute to drug development due to its unique structure.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- Molecular targets and pathways may involve interactions with other molecules, such as receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have a direct list of similar compounds, it’s worth noting that the combination of carbazole and 1,3,5-triazine in this compound gives it a unique profile.
- Researchers often compare it to related materials to understand its distinct properties.
Eigenschaften
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQBHHBPKBVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316889 |
Source


|
| Record name | NSC308798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111373-02-5 |
Source


|
| Record name | NSC308798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)








